Triacsin C

説明

from Streptomyces No. 1228; structure given in first source; an acyl-CoA synthetase antagonist

特性

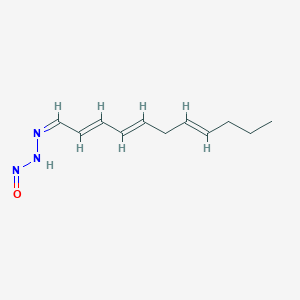

IUPAC Name |

N-[(E)-[(2E,4E,7E)-undeca-2,4,7-trienylidene]amino]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTGCVUIESDXPU-YLEPRARLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CC=CC=NNN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C/C=C/C=C/C=N/NN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70894877 | |

| Record name | 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76896-80-5 | |

| Record name | Triacsin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076896805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-3-(2',4',7'-undecatrienylidine)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70894877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7-Undecatrienal, nitrosohydrazone, (2E,4E,7E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACSIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6D4602I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triacsin C: A Technical Guide to its Mechanism of Action in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacsin C, a potent small molecule isolated from Streptomyces aureofaciens, has emerged as a critical tool for investigating the intricacies of lipid metabolism. Its primary mechanism of action revolves around the specific inhibition of long-chain acyl-CoA synthetases (ACSLs), enzymes pivotal for the activation of fatty acids.[1][2] This inhibition effectively curtails the downstream synthesis of complex lipids, including triglycerides and cholesterol esters, thereby impacting a multitude of cellular processes from lipid droplet formation to signaling pathways.[3] This technical guide provides an in-depth exploration of Triacsin C's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase

Triacsin C functions as a highly potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[4] These enzymes catalyze the crucial first step in fatty acid metabolism: the ATP-dependent conversion of free long-chain fatty acids into their metabolically active acyl-CoA thioesters. This activation is a prerequisite for their participation in both anabolic and catabolic pathways, including triglyceride and phospholipid synthesis, as well as β-oxidation.[5]

Triacsin C's inhibitory action is competitive with respect to long-chain fatty acids, suggesting it binds to the fatty acid substrate-binding site of the enzyme.[2] The N-hydroxytriazene moiety of Triacsin C is essential for its inhibitory activity.[2] The inhibition of ACSL activity by Triacsin C leads to a reduction in the intracellular pool of long-chain acyl-CoAs, thereby starving the downstream pathways of their necessary substrates.

The sensitivity of different ACSL isoforms to Triacsin C varies. It is a known inhibitor of ACSL1, ACSL3, and ACSL4, while ACSL5 and ACSL6 are generally considered to be insensitive or are inhibited only at significantly higher concentrations.[5][6][7] This differential inhibition allows for its use as a tool to dissect the specific roles of these enzyme isoforms in various cellular contexts.

Signaling Pathway of Triacsin C's Core Action

Caption: Core mechanism of Triacsin C action.

Quantitative Data: Inhibitory Potency of Triacsin C

The inhibitory potency of Triacsin C against various acyl-CoA synthetases has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Enzyme/System | Organism/Cell Type | Ki Value | Reference |

| Long-Chain Acyl-CoA Synthetase | Human Liver (high-affinity site) | 0.1 µM | [2] |

| Long-Chain Acyl-CoA Synthetase | Human Liver (low-affinity site) | 6 µM | [2] |

| Acyl-CoA Synthetase (Faa2p) | Saccharomyces cerevisiae | 15 nM | |

| Acyl-CoA Synthetase (Faa4p) | Saccharomyces cerevisiae | 2 µM | |

| Acyl-CoA Synthetase | Pseudomonas aeruginosa | 8.97 µM (for oleic acid) | [2] |

| Target/Process | Cell Type/System | IC50 Value | Reference | | :--- | :--- | :--- | | Long-Chain Acyl-CoA Synthetase | Raji cells | 6.3 µM |[8] | | Lipid Droplet Formation | Primary Rat Hepatocytes | 4.1 µM |[9] | | Total Cellular ACSL Activity | Human Myeloma (MM.1S) cells | 3.66 µM |[10] | | Acyl-CoA Synthetase | Pseudomonas aeruginosa | 3.6 µM |[2] | | Acyl-CoA Synthetase | Rat Liver | 8.7 µM |[2] | | Human ACSL5 | Recombinant | ~10 µmol/L |[11] |

Impact on Cellular Lipid Metabolism

By inhibiting the activation of fatty acids, Triacsin C profoundly impacts cellular lipid homeostasis. Its most notable effects include:

-

Inhibition of Triglyceride and Cholesterol Ester Synthesis: The reduction in the acyl-CoA pool directly limits the substrates available for the synthesis of neutral lipids, leading to a significant decrease in the production of triglycerides and cholesterol esters.

-

Prevention of Lipid Droplet Formation: Lipid droplets are cellular organelles for storing neutral lipids. By blocking the synthesis of these lipids, Triacsin C effectively prevents the formation and accumulation of lipid droplets in various cell types, including hepatocytes and macrophages.[5][12][13]

-

Induction of Lipotoxicity under Lipid Overload: In the presence of high levels of free fatty acids, the inhibition of their conversion to acyl-CoAs by Triacsin C can lead to an intracellular accumulation of free fatty acids, which can be toxic to cells and induce apoptosis.[5]

-

Modulation of Fatty Acid Oxidation: The impact on β-oxidation is context-dependent. By reducing the available acyl-CoA pool, it can decrease fatty acid oxidation. However, in some models, the prevention of lipid storage can shift the metabolic balance towards oxidation.[9][14]

Logical Flow of Triacsin C's Effect on Lipid Droplet Formation

Caption: Inhibition of lipid droplet formation by Triacsin C.

Broader Signaling Implications

While the primary effects of Triacsin C are directly on lipid metabolic pathways, these alterations can have broader consequences on cellular signaling.

-

AMPK and mTOR Signaling: In primary rat hepatocytes, treatment with Triacsin C at concentrations that inhibit lipid droplet formation did not alter the phosphorylation status of AMP-activated protein kinase (AMPK) or the levels of mammalian target of rapamycin (mTOR).[9] This suggests that in this context, the effects of Triacsin C on lipid metabolism are not directly mediated through these central energy-sensing pathways.

-

Sterol Regulatory Element-Binding Protein (SREBP) Pathway: SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.[15][16] While Triacsin C does not directly target the SREBP pathway, by depleting the end-products of fatty acid synthesis (e.g., specific fatty acyl-CoAs or their derivatives), it can indirectly influence the activity of SREBPs as part of a feedback mechanism. Further research is needed to fully elucidate this potential regulatory loop.

Relationship with Key Metabolic Signaling Pathways

Caption: Triacsin C's relationship with major signaling pathways.

Experimental Protocols

The following are representative methodologies for key experiments involving Triacsin C, synthesized from common practices in the cited literature.

Measurement of Acyl-CoA Synthetase Activity

This protocol provides a general framework for assessing the inhibitory effect of Triacsin C on ACSL activity in cell lysates.

Materials:

-

Cell culture of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Triacsin C stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

-

ATP, Coenzyme A (CoA), and MgCl2 solutions

-

Radiolabeled fatty acid (e.g., [14C]oleic acid or a fluorescently tagged fatty acid like BODIPY FL C16)

-

Scintillation fluid and counter (for radiolabeled assays) or heptane extraction and fluorescence reader (for fluorescent assays)

Procedure:

-

Cell Lysis: Harvest and lyse cells to obtain a protein extract containing ACSL enzymes. Determine the protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, CoA, MgCl2, and the cell lysate.

-

Triacsin C Treatment: Add various concentrations of Triacsin C (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding the radiolabeled or fluorescently tagged fatty acid substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination and Measurement:

-

Radiolabeled Assay: Stop the reaction (e.g., by adding an acidic solution). Extract the unincorporated fatty acid and measure the radioactivity of the acyl-CoA product using a scintillation counter.

-

Fluorescent Assay: Stop the reaction and separate the acyl-CoA product from the unreacted fatty acid substrate (e.g., via n-heptane extraction). Measure the fluorescence of the product.[10]

-

-

Data Analysis: Calculate the percentage of ACSL activity inhibition for each Triacsin C concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for ACSL Activity Assay

Caption: Workflow for measuring ACSL activity inhibition.

Assessment of Lipid Droplet Formation

This protocol outlines a common method for visualizing and quantifying the effect of Triacsin C on lipid droplet accumulation in cultured cells.

Materials:

-

Adherent cell line of interest (e.g., HuH7, ARPE-19)

-

Cell culture plates

-

Culture medium supplemented with a fatty acid (e.g., oleic acid) to induce lipid droplet formation

-

Triacsin C stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Lipid droplet stain (e.g., Oil Red O solution or BODIPY 493/503)

-

Nuclear counterstain (e.g., DAPI or hematoxylin)

-

Microscope with fluorescence or bright-field imaging capabilities

-

Image analysis software

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.

-

Treatment: Treat the cells with culture medium containing the lipid-inducing fatty acid in the presence of various concentrations of Triacsin C or DMSO vehicle control.

-

Incubation: Incubate the cells for a period sufficient to induce lipid droplet formation in the control group (e.g., 24-48 hours).

-

Fixation: Wash the cells with PBS and fix them with the fixative solution.

-

Staining:

-

Oil Red O: Incubate the fixed cells with Oil Red O solution to stain neutral lipids within the droplets red.

-

BODIPY 493/503: Incubate the fixed cells with a working solution of BODIPY 493/503 to stain lipid droplets with green fluorescence.[14]

-

-

Counterstaining: Wash the cells and apply a nuclear counterstain if desired.

-

Imaging: Acquire images using a microscope.

-

Quantification: Use image analysis software to quantify the number, size, and/or total area of lipid droplets per cell.

Conclusion

Triacsin C remains an indispensable pharmacological tool for elucidating the roles of long-chain acyl-CoA synthetases in lipid metabolism and beyond. Its well-characterized mechanism of action and isoform specificity provide a robust platform for investigating the intricate connections between fatty acid activation, lipid storage, and cellular signaling. This guide offers a comprehensive overview to aid researchers in the design and interpretation of experiments utilizing this potent inhibitor, ultimately contributing to a deeper understanding of lipid biology and the development of novel therapeutic strategies for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of triacsin C inhibition of short-, medium-, and long-chain fatty acid: CoA ligases of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rupress.org [rupress.org]

- 8. mdpi.com [mdpi.com]

- 9. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enhanced lipid metabolism induces the sensitivity of dormant cancer cells to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

Triacsin C: A Technical Guide to its Biochemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetase (ACSL).[1][2] This technical guide provides an in-depth overview of the biochemical properties, structure, and mechanism of action of Triacsin C. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell signaling, and pharmacology. This document summarizes key quantitative data, details experimental protocols for studying its activity, and provides visualizations of its metabolic impact.

Introduction

Triacsin C is a polyunsaturated fatty acid analog characterized by an 11-carbon chain and a terminal N-hydroxytriazene moiety.[1] This unique structure confers its potent inhibitory activity against ACSL, enzymes that catalyze the ATP-dependent formation of acyl-CoA from long-chain fatty acids. By blocking this crucial step, Triacsin C effectively inhibits the downstream metabolic pathways that utilize fatty acyl-CoAs, including the synthesis of triglycerides, cholesterol esters, and phospholipids.[1][][4] Its ability to modulate lipid metabolism has made it a valuable tool for studying the roles of fatty acid activation in various cellular processes and a potential therapeutic agent for diseases associated with dysregulated lipid metabolism.

Structure and Physicochemical Properties

Triacsin C is a small molecule with the chemical formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol .[1][][5] Its structure features a conjugated triene system and a terminal N-hydroxytriazene group, which is essential for its inhibitory activity.[6]

Table 1: Physicochemical Properties of Triacsin C

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₇N₃O | [1][][5][7] |

| IUPAC Name | N-(((2E,4E,7E)-undeca-2,4,7-trienylidene)amino)nitrous amide | [1] |

| Molecular Weight | 207.27 g/mol | [][5][7][8] |

| CAS Number | 76896-80-5 | [1][5][7] |

| Appearance | Pale yellow oil or crystalline solid | [][8][9] |

| Solubility | Soluble in DMSO (5-25 mg/ml) and methanol (5 mg/ml). | [][10][11] |

| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. | [][8][10][11][12] |

Biochemical Properties and Mechanism of Action

Triacsin C acts as a potent, non-competitive inhibitor of long-chain acyl-CoA synthetase with respect to ATP and coenzyme A, and a competitive inhibitor with respect to long-chain fatty acids.[6] It effectively blocks the activation of fatty acids, thereby preventing their entry into major lipid metabolic pathways.

Inhibition of Acyl-CoA Synthetase

Triacsin C exhibits inhibitory activity against several isoforms of ACSL. The N-hydroxytriazene moiety is critical for this inhibition.[6]

Table 2: Inhibitory Activity of Triacsin C against Acyl-CoA Synthetases

| Enzyme/Cell Line | Inhibition Parameter | Value | Reference(s) |

| Acyl-CoA Synthetase (Pseudomonas aeruginosa) | IC₅₀ | 3.6 µM | [6] |

| Acyl-CoA Synthetase (Rat Liver) | IC₅₀ | 8.7 µM | [6] |

| Faa2p (Saccharomyces cerevisiae) | Kᵢ | 15 nM | [7] |

| Faa4p (Saccharomyces cerevisiae) | Kᵢ | 2 µM | [7] |

| CpACS1 (Cryptosporidium parvum) | IC₅₀ | 3.70 µM | [12] |

| CpACS2 (Cryptosporidium parvum) | IC₅₀ | 2.32 µM | [12] |

| CpACS1 (Cryptosporidium parvum) | Kᵢ | 595 nM | [12] |

| CpACS2 (Cryptosporidium parvum) | Kᵢ | 106 nM | [12] |

| Raji cell membrane fraction | IC₅₀ | 6.3 µM | [2][9] |

| Primary rat hepatocytes (Lipid Droplet Formation) | IC₅₀ | 4.1 µM | [13][14] |

| Multiple Myeloma cells | IC₅₀ | 3.66 µM | [15] |

Impact on Cellular Lipid Metabolism

By inhibiting ACSL, Triacsin C profoundly affects cellular lipid homeostasis. It blocks the de novo synthesis of major lipid classes and alters the flux of fatty acids within the cell.

Figure 1. Mechanism of Triacsin C Inhibition on Lipid Metabolism.

Triacsin C's inhibition of ACSL prevents the formation of fatty acyl-CoA, a central hub in lipid metabolism. This blockage halts the synthesis of triglycerides and cholesterol esters, and the de novo synthesis of phospholipids.[1][][4] Interestingly, the reacylation of lysophospholipids appears to be less affected, suggesting the existence of functionally distinct pools of acyl-CoA within the cell.[4][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Triacsin C.

Acyl-CoA Synthetase Inhibition Assay

This protocol describes a common method to determine the inhibitory effect of Triacsin C on ACSL activity by measuring the incorporation of a radiolabeled fatty acid into acyl-CoA.

Materials:

-

[¹⁴C]-Palmitate or other radiolabeled long-chain fatty acid

-

Triacsin C

-

Coenzyme A (CoA)

-

ATP

-

MgCl₂

-

Triton X-100

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Tris-HCl buffer (pH 7.5)

-

Dithiothreitol (DTT)

-

Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1 v/v/v)

-

Heptane

-

Silica gel for thin-layer chromatography (TLC)

-

Scintillation cocktail and counter

-

Enzyme source (e.g., cell lysate, microsomal fraction)

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and Triton X-100.

-

Add Enzyme and Inhibitor: Add the enzyme source to the reaction mixture. For inhibitor-treated samples, add varying concentrations of Triacsin C (dissolved in a suitable solvent like DMSO). Include a vehicle control. Pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]-palmitate (complexed to BSA) and CoA.

-

Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Terminate Reaction: Stop the reaction by adding the termination solution.

-

Extract Lipids: Add heptane and water, vortex thoroughly, and centrifuge to separate the phases. The upper heptane phase contains the unreacted [¹⁴C]-palmitate, while the lower aqueous phase contains the [¹⁴C]-palmitoyl-CoA.

-

Quantify Radioactivity: Take an aliquot of the aqueous phase, add to scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the rate of acyl-CoA formation and determine the IC₅₀ value of Triacsin C by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2. Workflow for Acyl-CoA Synthetase Inhibition Assay.

Cellular Fatty Acid Incorporation Assay

This protocol measures the effect of Triacsin C on the incorporation of radiolabeled fatty acids into cellular lipids in cultured cells.

Materials:

-

Cultured cells (e.g., fibroblasts, hepatocytes)

-

Cell culture medium and supplements

-

[¹⁴C]-Oleate or other radiolabeled fatty acid

-

Triacsin C

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., hexane/isopropanol 3:2 v/v or chloroform/methanol 2:1 v/v)

-

TLC plates and developing solvents

-

Phosphorimager or scintillation counter

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of Triacsin C or vehicle in serum-free medium for a specified time (e.g., 1-2 hours).

-

Labeling: Add [¹⁴C]-oleate (complexed to BSA) to the medium and incubate for a defined period (e.g., 2-24 hours).

-

Cell Lysis and Lipid Extraction: Wash the cells with cold PBS to remove unincorporated radiolabel. Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Lipid Separation: Separate the different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) from the total lipid extract using TLC.

-

Quantification: Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by scraping the spots and measuring radioactivity with a scintillation counter.

-

Data Analysis: Normalize the radioactivity of each lipid class to the total protein or DNA content. Compare the incorporation of radiolabel in Triacsin C-treated cells to the vehicle control to determine the extent of inhibition.

Assessment of Cell Viability

It is crucial to assess the cytotoxicity of Triacsin C to ensure that the observed effects are not due to cell death. The Trypan Blue exclusion assay is a common method for this purpose.

Materials:

-

Cell suspension

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Cell Treatment: Treat cells with various concentrations of Triacsin C for the desired duration.

-

Cell Harvesting: Harvest the cells and prepare a single-cell suspension.

-

Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Counting: Load the mixture onto a hemocytometer and, under a microscope, count the number of viable (unstained) and non-viable (blue) cells.

-

Calculate Viability: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Cellular Effects

Triacsin C's inhibition of ACSL has wide-ranging effects on cellular signaling and function, primarily stemming from the depletion of the fatty acyl-CoA pool.

Lipid Droplet Formation

Triacsin C is a potent inhibitor of lipid droplet formation by preventing the synthesis of triglycerides and cholesterol esters, the primary components of lipid droplets.[13][14] This makes it a valuable tool for studying the dynamics and function of these organelles.

Apoptosis

The effect of Triacsin C on apoptosis is context-dependent. In some cancer cell lines, it can induce apoptosis.[9] Conversely, it has been shown to block fatty acid-induced apoptosis (lipoapoptosis) in pancreatic β-cells.[1]

Mitochondrial Function

Triacsin C can impact mitochondrial bioenergetics. At concentrations lower than its IC₅₀ for lipid droplet formation, it has been reported to increase mitochondrial amount and improve mitochondrial metabolism in primary rat hepatocytes.[13][14] However, at higher concentrations (e.g., 10 µM), it can induce mitochondrial permeability transition pore opening and cell death.[13][14]

eNOS Palmitoylation and Vasodilation

Triacsin C can act as a vasodilator by modulating the palmitoylation of endothelial nitric oxide synthase (eNOS). By limiting the availability of palmitoyl-CoA, Triacsin C can decrease eNOS palmitoylation, which in turn can increase its activity and NO production.[17]

Figure 3. Major Cellular Effects of Triacsin C.

Conclusion

Triacsin C is a powerful biochemical tool for investigating the multifaceted roles of long-chain fatty acid metabolism in cellular physiology and pathophysiology. Its specific inhibition of ACSL provides a means to dissect the intricate network of lipid-mediated signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing Triacsin C in their studies, from basic biochemical assays to complex cell-based experiments. Further research into the isoform-specific inhibitory effects of Triacsin C and the development of more potent and specific analogs will continue to advance our understanding of lipid metabolism and may lead to novel therapeutic strategies for a range of human diseases.

References

- 1. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 4. Evaluation of respiration with clark type electrode in isolated mitochondria and permeabilized animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]

- 6. Polarographic apparatus for measurement of dissolved oxygen (oxygraph for mitochondria studies) [ruf.rice.edu]

- 7. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced lipid metabolism induces the sensitivity of dormant cancer cells to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Golgi-localized acyl transferases that palmitoylate and regulate endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New paradigms in the post-translational regulation of the endothelial isoform of nitric oxide synthase (eNOS) | Nefrología [revistanefrologia.com]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Assessment of respiration in isolated plant mitochondria using Clark-type electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid droplet staining and quantification [bio-protocol.org]

Triacsin C: A Technical Guide to its Role in Blocking Fatty Acid Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1] This technical guide provides an in-depth overview of Triacsin C's mechanism of action, its impact on cellular lipid metabolism, and detailed experimental protocols for its use as a research tool. By inhibiting the initial step of fatty acid metabolism—the activation of long-chain fatty acids to their acyl-CoA derivatives—Triacsin C serves as an invaluable instrument for investigating the roles of fatty acid metabolism in a multitude of physiological and pathological processes.[2][3][4]

Mechanism of Action: Competitive Inhibition of Acyl-CoA Synthetase

Triacsin C functions as a competitive inhibitor of ACSLs with respect to the long-chain fatty acid substrate.[5][6] Its molecular structure, featuring a polyunsaturated 11-carbon chain and a terminal N-hydroxytriazene moiety, mimics that of a fatty acid, allowing it to bind to the fatty acid binding site of the enzyme.[1][7] This binding prevents the natural fatty acid substrate from accessing the active site, thereby blocking the formation of acyl-CoA. The N-hydroxytriazene group is crucial for its inhibitory activity.[5]

The inhibition of ACSL activity by Triacsin C has profound effects on cellular lipid metabolism. It effectively blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters.[1][8] This leads to a reduction in the formation and accumulation of lipid droplets within cells.[1][7][9]

Signaling Pathway Diagram

Caption: Mechanism of Triacsin C action on fatty acid activation.

Quantitative Data on Triacsin C Inhibition

The inhibitory potency of Triacsin C varies depending on the specific ACSL isoform and the biological system being studied. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Triacsin C

| Enzyme/Cell Line | Organism/Tissue | IC50 Value | Reference |

| Acyl-CoA Synthetase | Pseudomonas aeruginosa | 3.6 µM | [5] |

| Acyl-CoA Synthetase | Rat Liver | 8.7 µM | [5] |

| Long-Chain Acyl-CoA Synthetase | Raji cells | 6.3 µM | [10] |

| Total Cellular ACSL Activity | MM.1S cells | 3.66 µM | [11] |

| Lipid Droplet Formation | Primary Rat Hepatocytes | 4.1 µM | [12][13] |

| CpACS1 | Cryptosporidium parvum | 3.70 µM | [14] |

| CpACS2 | Cryptosporidium parvum | 2.32 µM | [14] |

Table 2: Inhibition Constants (Ki) of Triacsin C

| Enzyme | Substrate | Ki Value | Reference |

| Acyl-CoA Synthetase | Oleic Acid | 8.97 µM (for Triacsin A) | [5] |

| Faa2p | - | 15 nM | |

| Faa4p | - | 2 µM | |

| CpACS1 | - | 595 nM | [14] |

| CpACS2 | - | 106 nM | [14] |

Table 3: Effects of Triacsin C on Lipid Synthesis

| Cell Type | Triacsin C Concentration | Effect | Reference |

| Human Fibroblasts | 10 µM | 91% inhibition of oleate incorporation into triacylglycerol | [6] |

| Human Fibroblasts | 10 µM | 91% inhibition of oleate incorporation into cholesterol ester | [6] |

| Human Fibroblasts | 5 µM | 99% inhibition of de novo triacylglycerol synthesis from glycerol | [6] |

| Human Fibroblasts | 5 µM | 83% inhibition of de novo phospholipid synthesis from glycerol | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Triacsin C.

Assay for Acyl-CoA Synthetase Activity Inhibition

This protocol is adapted from methods used to determine the IC50 of Triacsin C.

Objective: To measure the inhibition of ACSL activity by Triacsin C.

Materials:

-

Cell line of interest (e.g., MM.1S multiple myeloma cells)

-

Fluorescent fatty acid substrate (e.g., BODIPY FL C16)

-

Triacsin C

-

Cell lysis buffer

-

n-Heptane

-

Phosphate-buffered saline (PBS)

-

Fluorometer or plate reader

Procedure:

-

Cell Culture: Culture the chosen cell line to the desired confluency under standard conditions.

-

Substrate Incubation: Incubate the cells with the fluorescent fatty acid substrate (e.g., 1 µM BODIPY FL C16) for 2 hours to allow for cellular uptake.

-

Inhibitor Treatment: Treat the cells with a range of Triacsin C concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Extraction: Perform an n-heptane extraction to separate the unconverted fluorescent fatty acid substrate (which partitions into the organic phase) from the fluorescently labeled acyl-CoA product (which remains in the aqueous phase).

-

Quantification: Measure the fluorescence of the aqueous phase using a fluorometer.

-

Data Analysis: Plot the fluorescence intensity against the Triacsin C concentration and fit the data to a dose-response curve to determine the IC50 value.

Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol is based on studies investigating the effect of Triacsin C on lipid synthesis.

Objective: To determine the effect of Triacsin C on the incorporation of radiolabeled fatty acids into different lipid species.

Materials:

-

Human fibroblasts or other relevant cell line

-

Radiolabeled fatty acid (e.g., [14C]oleate)

-

Triacsin C

-

Cell culture medium

-

Lipid extraction solvent system (e.g., hexane:isopropanol, 3:2, v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluency. Incubate the cells with the radiolabeled fatty acid (e.g., 1 µCi/mL [14C]oleate) in the presence of various concentrations of Triacsin C (e.g., 0-10 µM) for a defined period (e.g., 9 hours).

-

Lipid Extraction: Wash the cells with PBS and extract the total cellular lipids using a suitable solvent system.

-

Lipid Separation: Separate the different lipid classes (e.g., triglycerides, cholesterol esters, phospholipids) from the total lipid extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the spots corresponding to the different lipid classes from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of radiolabeled fatty acid incorporated into each lipid class relative to the total radioactivity and compare the results between the different treatment groups.

Experimental Workflow Diagram

Caption: General workflow for studying Triacsin C's effect on lipid metabolism.

Impact on Downstream Lipid Metabolism

By blocking the formation of acyl-CoA, Triacsin C prevents fatty acids from entering various metabolic pathways. This has significant consequences for cellular function.

-

Inhibition of Energy Storage: The lack of acyl-CoA precursors for triacylglycerol and cholesterol ester synthesis prevents the storage of excess fatty acids in lipid droplets.[1][15]

-

Modulation of Signaling Pathways: Acyl-CoAs are not only metabolic intermediates but also signaling molecules and substrates for protein acylation, which affects protein localization and function. By reducing the acyl-CoA pool, Triacsin C can indirectly influence these signaling events.[16]

-

Induction of Apoptosis: In some cancer cell lines, the inhibition of ACSLs by Triacsin C can lead to an accumulation of free fatty acids, inducing lipoapoptosis.[1][17][18]

-

Effects on Cell Proliferation: The availability of fatty acids for membrane synthesis and energy is crucial for cell proliferation. Triacsin C has been shown to inhibit the proliferation of certain cell types.

Downstream Effects Diagram

References

- 1. Triacsin C - Wikipedia [en.wikipedia.org]

- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]

- 5. Inhibition of acyl-CoA synthetase by triacsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Triacsin C | C11H17N3O | CID 9576787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]

- 11. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Anti-atherosclerotic activity of triacsin C, an acyl-CoA synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]

- 17. ahajournals.org [ahajournals.org]

- 18. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Triacsin C: A Technical Guide to its Effects on De Novo Triglyceride Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triacsin C, a secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetase (ACSL).[1][2] This enzyme plays a critical role in cellular lipid metabolism by activating long-chain fatty acids to their corresponding acyl-CoAs. By inhibiting ACSL, Triacsin C effectively blocks the initial step required for the de novo synthesis of triglycerides, as well as other complex lipids like diglycerides and cholesterol esters.[1] This technical guide provides a comprehensive overview of the mechanism of action of Triacsin C, its quantitative effects on triglyceride synthesis, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Acyl-CoA Synthetase

The de novo synthesis of triglycerides is a multi-step process that begins with the activation of fatty acids. Long-chain fatty acids are first converted to their metabolically active form, acyl-CoA, in a reaction catalyzed by acyl-CoA synthetase (ACSL). This activation is essential for their subsequent esterification to glycerol-3-phosphate to form lysophosphatidic acid, phosphatidic acid, diacylglycerol, and finally, triacylglycerol.

Triacsin C acts as a competitive inhibitor of ACSL, effectively preventing the formation of long-chain acyl-CoAs.[3] This blockade has a profound impact on cellular lipid homeostasis, leading to a significant reduction in the synthesis and accumulation of triglycerides in lipid droplets.[2][4]

Below is a diagram illustrating the central role of ACSL in the de novo triglyceride synthesis pathway and the inhibitory action of Triacsin C.

Caption: Mechanism of Triacsin C inhibition on triglyceride synthesis.

Quantitative Effects of Triacsin C on Triglyceride Synthesis

The inhibitory effect of Triacsin C on triglyceride synthesis has been quantified in various cell types and experimental systems. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition of Acyl-CoA Synthetase (ACSL) Activity by Triacsin C

| Cell Type/Enzyme Source | IC50 Value | Reference |

| Raji cell membrane fraction | 6.3 µM | [5][6] |

| Cryptosporidium parvum CpACS1 | 3.70 µM | [2] |

| Cryptosporidium parvum CpACS2 | 2.32 µM | [2] |

| Primary rat hepatocytes (for lipid droplet formation) | 4.1 µM | [4][7] |

Table 2: Inhibition of de novo Triglyceride Synthesis by Triacsin C

| Cell Type | Triacsin C Concentration | % Inhibition of Labeled Precursor Incorporation into Triglycerides | Labeled Precursor | Reference |

| Human fibroblasts | 0.25 µM | 80% | [14C]oleate | [8] |

| Human fibroblasts | 10 µM | 91% | [14C]oleate | [8] |

| Human fibroblasts | 5 µM | 99% | [3H]glycerol | [3][8] |

Experimental Protocols for Studying Triacsin C Effects

The following protocols provide a framework for investigating the impact of Triacsin C on de novo triglyceride synthesis in a cell culture setting.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human fibroblasts, hepatocytes) in appropriate culture dishes and grow to near confluence.

-

Preparation of Triacsin C Stock: Dissolve Triacsin C in a suitable solvent, such as DMSO, to create a concentrated stock solution.

-

Treatment: On the day of the experiment, dilute the Triacsin C stock solution in culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing Triacsin C or vehicle control (DMSO).

Measurement of de novo Triglyceride Synthesis using Radiolabeled Precursors

This protocol utilizes radiolabeled precursors to trace their incorporation into newly synthesized triglycerides.

-

Labeling: To the Triacsin C- or vehicle-treated cells, add a radiolabeled precursor such as [1-14C]oleic acid or [2-3H]glycerol. The final concentration of the labeled and any unlabeled precursor should be optimized for the specific cell type.

-

Incubation: Incubate the cells for a defined period (e.g., 1 to 24 hours) to allow for the incorporation of the radiolabel into lipids.

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel. Extract total lipids from the cells using a suitable solvent system, such as a mixture of hexane and isopropanol.

-

Lipid Separation: Separate the different lipid classes (triglycerides, phospholipids, cholesterol esters, etc.) from the total lipid extract using thin-layer chromatography (TLC).

-

Quantification: Scrape the silica gel corresponding to the triglyceride band from the TLC plate and quantify the amount of radioactivity using liquid scintillation counting.

-

Data Analysis: Normalize the radioactivity counts to the total protein or DNA content of the cell lysate to account for variations in cell number. Calculate the percentage inhibition of triglyceride synthesis in Triacsin C-treated cells relative to vehicle-treated controls.

The following diagram outlines the experimental workflow for this assay.

Caption: Workflow for measuring triglyceride synthesis.

Functional Partitioning of Acyl-CoA Pools

Interestingly, studies have shown that while Triacsin C potently inhibits the de novo synthesis of triglycerides and cholesterol esters, the incorporation of fatty acids into phospholipids is relatively unaffected.[3][8] This has led to the hypothesis of functionally separate pools of acyl-CoA within the cell. One pool, sensitive to Triacsin C, is primarily directed towards the synthesis of neutral lipids. Another, less sensitive or independent pool, is channeled towards the acylation of lysophospholipids to maintain membrane phospholipid composition.[3]

This suggests two possibilities:

-

The existence of different ACSL isoforms with varying sensitivities to Triacsin C.

-

A mechanism that channels the limited supply of acyl-CoA towards essential phospholipid synthesis when the primary pathway for triglyceride synthesis is blocked.[3]

The logical relationship of these proposed acyl-CoA pools is depicted in the diagram below.

Caption: Functionally separate pools of Acyl-CoA.

Conclusion

Triacsin C serves as an invaluable tool for researchers studying lipid metabolism. Its specific inhibition of ACSL provides a direct method to investigate the consequences of blocking the de novo synthesis of triglycerides and other neutral lipids. The quantitative data and experimental protocols presented in this guide offer a solid foundation for designing and interpreting experiments aimed at understanding the intricate regulation of cellular lipid homeostasis and for the potential development of therapeutic agents targeting lipid metabolic disorders.

References

- 1. Triacsin C - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Triacsin C blocks de novo synthesis of glycerolipids and cholesterol esters but not recycling of fatty acid into phospholipid: evidence for functionally separate pools of acyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Function of Triacsin C in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacsin C, a microbial secondary metabolite isolated from Streptomyces aureofaciens, is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1] By preventing the activation of long-chain fatty acids, Triacsin C serves as a powerful tool to investigate the roles of fatty acid metabolism in a multitude of cellular processes. This technical guide provides a comprehensive overview of Triacsin C's mechanism of action, its effects on lipid metabolism and cellular signaling, and detailed experimental protocols for its application in research.

Core Mechanism of Action: Inhibition of Acyl-CoA Synthetase

Triacsin C's primary molecular target is the family of long-chain acyl-CoA synthetases (ACSLs), enzymes that catalyze the ATP-dependent formation of acyl-CoA from free fatty acids. This activation step is the gateway for fatty acids to enter most metabolic pathways. Triacsin C acts as a competitive inhibitor with respect to the fatty acid substrate.[2][3]

Specificity for ACSL Isoforms: Mammalian cells express several ACSL isoforms with distinct tissue distributions and substrate specificities. Triacsin C exhibits differential inhibitory activity against these isoforms:

This specificity is crucial for interpreting experimental results, as the metabolic fate of fatty acids is dependent on the complement of ACSL isoforms expressed in a given cell type.

Impact on Lipid Metabolism

By inhibiting ACSL, Triacsin C profoundly disrupts cellular lipid homeostasis. Its most prominent effects include the blockage of the de novo synthesis of neutral lipids.

Inhibition of Neutral Lipid Synthesis

Triacsin C potently inhibits the synthesis of triglycerides and cholesterol esters.[1][5] This leads to a significant reduction in the formation and size of intracellular lipid droplets.[1][6] In human fibroblasts, 5 µM Triacsin C inhibited the de novo synthesis of triacylglycerol from glycerol by 99%.[2] Similarly, in mouse peritoneal macrophages, Triacsin C treatment led to a reduction in cholesteryl ester and triacylglycerol synthesis.[5]

Differential Effects on Phospholipid Synthesis

The effect of Triacsin C on phospholipid synthesis is more complex and points to the compartmentalization of acyl-CoA pools within the cell. While the de novo synthesis of phospholipids from glycerol is significantly inhibited (by 83% in human fibroblasts with 5 µM Triacsin C), the incorporation of exogenous fatty acids into phospholipids via the reacylation of lysophospholipids remains relatively unaffected.[2][7] This suggests that the acyl-CoA pool destined for neutral lipid synthesis is distinct from the pool utilized for phospholipid remodeling.[2][8]

Role in Cellular Signaling and Fate

The disruption of lipid metabolism by Triacsin C has significant consequences for various cellular signaling pathways and can ultimately influence cell fate.

Induction of Apoptosis in Cancer Cells

Triacsin C has been shown to induce apoptosis in a variety of cancer cell lines, including those from lung, colon, brain, and multiple myeloma.[9][10] The pro-apoptotic effects are often linked to the induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.[10] In multiple myeloma cells, treatment with Triacsin C led to the enrichment of apoptosis-related genes and pathways.[10]

Regulation of Ferroptosis

Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. Acyl-CoA synthetase long-chain family member 4 (ACSL4) is a key enzyme in the execution of ferroptosis, as it incorporates polyunsaturated fatty acids into phospholipids, which are then susceptible to peroxidation.[11][12] By inhibiting ACSL4, Triacsin C can modulate cellular sensitivity to ferroptosis.[12][13] However, the role of ACSL4 and the effect of Triacsin C can be context-dependent, with a more pronounced effect observed when ferroptosis is induced by direct inhibition of glutathione peroxidase 4 (GPX4).[11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of Triacsin C.

| Parameter | Value | Cell/System | Reference |

| IC50 (ACSL activity) | 6.3 µM | Raji cell membrane fraction | [9] |

| 3.6 µM | Pseudomonas aeruginosa | [3] | |

| 8.7 µM | Rat liver | [3] | |

| 3.66 µM | MM.1S multiple myeloma cells | [10] | |

| 4.1 µM | Primary rat hepatocytes (for lipid droplet formation) | [14][15] | |

| Ki (ACSL inhibition) | 15 nM | Faa2p (Yeast ACS) | [16] |

| 2 µM | Faa4p (Yeast ACS) | [16] | |

| 595 nM | CpACS1 (Cryptosporidium parvum) | [17] | |

| 106 nM | CpACS2 (Cryptosporidium parvum) | [17] | |

| IC50 (Anti-proliferative) | 3.36 µM | Human myeloma cells | [10] |

| Process | Inhibition (%) | Concentration | Cell Type | Reference |

| Triacylglycerol Synthesis (from oleate) | 80% | 0.25 µM | Human fibroblasts | [2] |

| 91% | 10 µM | Human fibroblasts | [2] | |

| Cholesterol Ester Synthesis (from oleate) | 75% | 0.25 µM | Human fibroblasts | [2] |

| 91% | 10 µM | Human fibroblasts | [2] | |

| Diacylglycerol Synthesis (from glycerol) | >95% | 5 µM | Human fibroblasts | [2] |

| Triacylglycerol Synthesis (from glycerol) | >95% | 5 µM | Human fibroblasts | [2] |

| Phospholipid Synthesis (from glycerol) | ~70% | 5 µM | Human fibroblasts | [2] |

| Total Glycerolipid Synthesis (from oleate) | 40% | 0.25 µM | Human fibroblasts | [2] |

| 57% | 10 µM | Human fibroblasts | [2] | |

| Triglyceride Accumulation | 73% | 5 µM | Mouse peritoneal macrophages | [4] |

Experimental Protocols

Assay for Acyl-CoA Synthetase Inhibition in Cell Lysates

Objective: To determine the IC50 of Triacsin C for ACSL activity in a specific cell type.

Methodology:

-

Cell Culture and Lysis: Culture cells of interest to near confluence. Harvest and lyse the cells in a suitable buffer to obtain a cell lysate containing the ACSL enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing a fluorescently labeled long-chain fatty acid substrate (e.g., BODIPY FL C16), ATP, and coenzyme A in a reaction buffer.

-

Inhibition Assay: Add varying concentrations of Triacsin C (or vehicle control) to the cell lysate and pre-incubate for a specified time.

-

Initiate Reaction: Start the enzymatic reaction by adding the reaction mixture to the pre-incubated cell lysate.

-

Product Separation: After a defined incubation period, stop the reaction and extract the lipids using a solvent system (e.g., n-heptane) to separate the fluorescently labeled acyl-CoA product from the unreacted fatty acid substrate.

-

Quantification: Measure the fluorescence of the product phase to determine the amount of acyl-CoA formed.

-

Data Analysis: Calculate the percentage of inhibition for each Triacsin C concentration relative to the vehicle control and determine the IC50 value.[10]

Analysis of De Novo Lipid Synthesis using Radiolabeled Precursors

Objective: To assess the effect of Triacsin C on the de novo synthesis of various lipid species.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of Triacsin C or vehicle (DMSO) for a specified pre-incubation period.

-

Radiolabeling: Add a radiolabeled precursor to the culture medium.

-

Incubation: Incubate the cells with the radiolabel and Triacsin C for a defined time course (e.g., 1, 3, 6, 24 hours).[2]

-

Lipid Extraction: Terminate the experiment by washing the cells and extracting the total lipids using a standard method such as the Bligh-Dyer extraction.

-

Lipid Separation: Separate the different lipid classes (e.g., triglycerides, diglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC) with an appropriate solvent system.

-

Quantification: Scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Compare the radioactivity incorporated into each lipid class in Triacsin C-treated cells versus control cells to determine the percentage of inhibition.[2]

Visualizing Cellular Pathways and Workflows

Signaling Pathways

Caption: Mechanism of Triacsin C action on lipid metabolism.

Caption: Role of Triacsin C in the regulation of ferroptosis.

Experimental Workflows

Caption: Workflow for analyzing de novo lipid synthesis.

Conclusion

Triacsin C is an indispensable pharmacological tool for elucidating the intricate roles of long-chain fatty acid metabolism in health and disease. Its specific inhibition of ACSL enzymes allows for the targeted disruption of pathways involved in neutral lipid synthesis, energy storage, and the generation of signaling molecules. The differential effects of Triacsin C on de novo versus remodeling pathways of phospholipid synthesis have provided key evidence for the functional compartmentalization of acyl-CoA metabolism. For researchers in lipid biology, cancer metabolism, and drug development, a thorough understanding of Triacsin C's function is essential for designing and interpreting experiments aimed at unraveling the complexities of cellular lipid dynamics.

References

- 1. Triacsin C - Wikipedia [en.wikipedia.org]

- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 3. Inhibition of acyl-CoA synthetase by triacsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-atherosclerotic activity of triacsin C, an acyl-CoA synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Triacsin C blocks de novo synthesis of glycerolipids and cholesterol esters but not recycling of fatty acid into phospholipid: evidence for functionally separate pools of acyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Context-Dependent Regulation of Ferroptosis Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ferroptosis: machinery and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Triacsin C, acyl-CoA synthetase inhibitor (CAS 76896-80-5) | Abcam [abcam.com]

- 17. medchemexpress.com [medchemexpress.com]

The Inhibitory Spectrum of Triacsin C on ACSL Isoforms: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of Triacsin C on the various isoforms of Acyl-CoA Synthetase Long-chain (ACSL). We delve into the isoform-specific inhibitory concentrations, detailed experimental protocols for assessing ACSL activity and cellular viability in the context of Triacsin C treatment, and the downstream consequences of inhibiting each ACSL isoform. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, cell biology, and pharmacology.

Introduction to Acyl-CoA Synthetase Long-chain (ACSL) Isoforms and Triacsin C

The Acyl-CoA Synthetase Long-chain (ACSL) family of enzymes plays a pivotal role in lipid metabolism by catalyzing the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters. This activation is the first committed step for their subsequent involvement in a myriad of cellular processes, including β-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling. In mammals, five main ACSL isoforms have been identified: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, suggesting they have specialized roles in cellular fatty acid metabolism.

Triacsin C is a potent inhibitor of ACSL enzymes, originally isolated from Streptomyces aureofaciens. By competing with fatty acids for the catalytic domain of the enzymes, Triacsin C effectively blocks the activation of long-chain fatty acids. This inhibition disrupts various lipid metabolic pathways, making Triacsin C an invaluable tool for studying the roles of ACSL isoforms in health and disease. Understanding the inhibitory spectrum of Triacsin C across the different ACSL isoforms is crucial for interpreting experimental results and for the potential development of isoform-specific inhibitors.

Quantitative Analysis of Triacsin C Inhibition on ACSL Isoforms

The inhibitory potency of Triacsin C varies among the different ACSL isoforms and can also be species-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this inhibition. Below is a summary of reported IC50 values for Triacsin C against various ACSL isoforms.

| Isoform | Species | Experimental System | IC50 (µM) | Reference(s) |

| ACSL1 | Rat | Recombinant enzyme | 4 - 6 | [1] |

| ACSL3 | Rat | - | Inhibited | [2] |

| ACSL4 | Rat | Recombinant enzyme | 4 - 6 | [1] |

| ACSL5 | Rat | Recombinant enzyme | Insensitive | [1] |

| ACSL5 | Human | Recombinant enzyme | ~10 | [3] |

| ACSL6 | Rat | Recombinant enzyme | Insensitive | [2] |

| Total ACSL | Human | Myeloma cell lines (MM.1S) | 3.66 | [1] |

| Total ACSL | Rat | Liver homogenates | 8.7 | [1] |

| Total ACSL | Raji cells | Cell membrane fraction | 6.3 |

Experimental Protocols

Measurement of ACSL Activity

A common method to determine ACSL activity is a radiometric assay that measures the conversion of a radiolabeled fatty acid into its acyl-CoA derivative.

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 150 mM Tris-HCl (pH 7.4), 40 mM ATP, 1.2 mM CoA, 2 mM EDTA, 2 mM DTT, 0.1 M MgCl2, 0.2% Triton X-100

-

Radiolabeled fatty acid (e.g., [9,10-³H]palmitic acid)

-

Triacsin C (for inhibition studies)

-

Dole's Reagent (Isopropanol:Heptane:1N H₂SO₄, 40:10:1 v/v/v)

-

Heptane

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell or tissue lysates in a suitable lysis buffer.

-

Set up the reaction mixture in a microcentrifuge tube containing the assay buffer.

-

Add the desired concentration of Triacsin C or vehicle control (e.g., DMSO).

-

Add the cell lysate to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled fatty acid.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding Dole's Reagent.

-

Vortex the tubes and add heptane and water to separate the phases.

-

Centrifuge to pellet the protein and separate the aqueous and organic phases.

-

The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.

-

Transfer an aliquot of the lower aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the ACSL activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein concentration.

Cell Viability Assays

To assess the impact of ACSL inhibition on cell survival, MTT and LDH assays are commonly employed.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

Triacsin C

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Triacsin C for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

-

Cells cultured in a 96-well plate

-

Triacsin C

-

LDH cytotoxicity assay kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Triacsin C.

-

After the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

Isoform-Specific Inhibition and Downstream Consequences

The inhibition of specific ACSL isoforms by Triacsin C leads to distinct metabolic and signaling consequences due to their specialized functions.

ACSL1

-

Function: ACSL1 is a major isoform in adipose tissue, liver, and heart. It is involved in both β-oxidation and the synthesis of triglycerides (TGs).[4] The subcellular localization of ACSL1 appears to direct fatty acids towards either energy production (mitochondria) or storage (endoplasmic reticulum).

-

Consequences of Inhibition: Inhibition of ACSL1 by Triacsin C can lead to a reduction in both fatty acid oxidation and TG synthesis. This can result in an accumulation of intracellular free fatty acids, potentially leading to lipotoxicity and apoptosis. In some contexts, inhibiting ACSL1 can impair insulin signaling.

ACSL3

-

Function: ACSL3 is highly expressed in the brain and is associated with the endoplasmic reticulum and lipid droplets. It plays a crucial role in the biogenesis of lipid droplets.

-

Consequences of Inhibition: Inhibition of ACSL3 by Triacsin C can significantly reduce the formation and accumulation of lipid droplets.[5] This can impact cellular lipid storage and may also affect processes that are dependent on lipid droplet dynamics, such as the assembly of certain viruses.

ACSL4

-

Function: ACSL4 displays a preference for arachidonic acid and other polyunsaturated fatty acids. It is involved in the synthesis of eicosanoids (prostaglandins, leukotrienes) and is a key regulator of ferroptosis, a form of iron-dependent cell death.

-

Consequences of Inhibition: Inhibition of ACSL4 by Triacsin C can decrease the availability of arachidonoyl-CoA, thereby reducing the production of inflammatory lipid mediators.[4] Furthermore, by limiting the incorporation of polyunsaturated fatty acids into membrane phospholipids, Triacsin C-mediated inhibition of ACSL4 can protect cells from ferroptosis.

References

Methodological & Application

Application Notes and Protocols for Triacsin C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent small molecule inhibitor of long-chain acyl-CoA synthetases (ACSLs), enzymes crucial for the conversion of free long-chain fatty acids into their metabolically active acyl-CoA thioesters.[1][2] Isolated from Streptomyces aureofaciens, this polyunsaturated fatty acid analog effectively blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby significantly interfering with lipid metabolism.[1] Due to its targeted mechanism, Triacsin C serves as an invaluable tool for investigating the roles of fatty acid metabolism in various cellular processes, including cell proliferation, apoptosis, and lipid droplet formation.[2][3] These application notes provide detailed protocols for the use of Triacsin C in cell culture experiments.

Mechanism of Action

Triacsin C specifically inhibits ACSL isoforms 1, 3, and 4, while ACSL5 is notably resistant.[4] By blocking the activity of these enzymes, Triacsin C prevents the activation of long-chain fatty acids. This inhibition leads to a reduction in the intracellular pool of acyl-CoAs, which are essential substrates for the synthesis of complex lipids and for protein acylation. The disruption of these pathways can induce various cellular responses, including the induction of apoptosis and ferroptosis, particularly in cancer cell lines, and a marked decrease in the formation of lipid droplets.[5][6]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Triacsin C

| Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

| CpACS1 | 3.70 | [3] |

| CpACS2 | 2.32 | [3] |

| Total Acyl-CoA Synthetase (MM.1S cells) | 3.66 | [5] |

| Raji cells | 6.3 | [2][7][8] |

| Lipid Droplet Formation (Primary Rat Hepatocytes) | 4.1 | [9][10] |

Table 2: Effective Concentrations of Triacsin C in Cell Culture

| Cell Line | Concentration Range (µM) | Observed Effect | Reference |

| Multiple Myeloma (MM) cell lines | 0.0366 - 6.00 | Dose-dependent decrease in viability | [5] |

| Primary Rat Hepatocytes | 1 - 5 | Reduction in lipid droplet number | [6] |

| Human Fibroblasts | 0.25 - 10 | Inhibition of oleate incorporation into triacylglycerol | [11] |

| PC-3 (Prostate Cancer) | 1 - 2 | No significant cytotoxicity, used for porphyrin analysis | [12] |

| HuH7 (Human Hepatocyte) | 5.4 | Induction of lipid droplet regression | [13] |

Experimental Protocols

Materials

-

Triacsin C (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade[3]

-

Methanol, cell culture grade[14]

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Cell line of interest

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

-

Reagents for downstream analysis (e.g., cell viability assay kits, lipid staining dyes, antibodies for western blotting)

Protocol 1: Preparation of Triacsin C Stock Solution

-

Reconstitution: Triacsin C is soluble in DMSO and methanol.[8] To prepare a stock solution, dissolve Triacsin C powder in sterile DMSO to a concentration of 5 mg/mL.[3] Gentle warming and sonication may be required to fully dissolve the compound.[3]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol 2: General Cell Treatment with Triacsin C

-

Cell Seeding: Seed the cells of interest into appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the Triacsin C stock solution. Prepare a series of working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to maintain a consistent final concentration of DMSO across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of Triacsin C or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.[5]

-

Downstream Analysis: Following incubation, harvest the cells and proceed with the planned downstream analyses, such as cell viability assays, lipid droplet staining, protein extraction for western blotting, or RNA extraction for gene expression analysis.

Protocol 3: Assessment of Lipid Droplet Formation

-

Cell Treatment: Treat cells with Triacsin C as described in Protocol 2. A typical concentration range for observing effects on lipid droplets is 1-5 µM.[6]

-

Lipid Droplet Staining: After the treatment period, wash the cells with PBS. Stain the cells with a fluorescent neutral lipid dye, such as BODIPY 493/503, according to the manufacturer's instructions.

-

Imaging: Visualize the stained lipid droplets using fluorescence microscopy.

-

Quantification: The number and size of lipid droplets can be quantified using image analysis software.

Mandatory Visualizations

Caption: Mechanism of Triacsin C action.

Caption: General experimental workflow for Triacsin C.

Caption: Cellular signaling consequences of Triacsin C.

References

- 1. Triacsin C - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Expression and characterization of recombinant rat Acyl-CoA synthetases 1, 4, and 5. Selective inhibition by triacsin C and thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 12. Enhanced lipid metabolism induces the sensitivity of dormant cancer cells to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Triacsin C | CAS 76896-80-5 | Acyl-CoA synthetase inhibitor [stressmarq.com]

preparing Triacsin C stock solution and working concentrations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacsin C is a potent and specific inhibitor of long-chain acyl-CoA synthetases (ACSLs).[1][2][3][4] Isolated from Streptomyces aureofaciens, it serves as a valuable tool for studying lipid metabolism and its role in various cellular processes and disease states.[1][5] Triacsin C blocks the de novo synthesis of triglycerides, diglycerides, and cholesterol esters, thereby interfering with lipid metabolism.[5][6] Its activity has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.[2][7] These application notes provide detailed protocols for the preparation of Triacsin C stock solutions and guidance on determining appropriate working concentrations for in vitro experiments.

Quantitative Data Summary

For ease of reference, the key quantitative data for Triacsin C are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 207.27 g/mol | [2][5][6] |

| Appearance | Crystalline solid or powder | [8] |

| Solubility | - DMSO: ~5 mg/mL (~24 mM) to 25 mg/mL- Methanol: ~5 mg/mL | [2][6][8] |

| Storage (Powder) | -20°C for up to 3 years | [9] |

| Storage (Stock Solution) | -80°C for up to 6 months-20°C for up to 1 month | [1] |

| IC₅₀ | 6.3 µM (in Raji cell membrane fraction)[2][3]3.66 µM (in MM.1S cells)[10] 3.70 µM (CpACS1), 2.32 µM (CpACS2)[1] | |

| Typical Working Conc. | 0.1 µM - 10 µM | [1][10][11][12][13] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Triacsin C Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Triacsin C in DMSO.